(p-Vinylbenzyl)trimethylammonium chloride

説明

Significance and Role in Polymer Chemistry and Functional Materials

The primary role of (p-Vinylbenzyl)trimethylammonium chloride in polymer chemistry is to serve as a monomer for the synthesis of cationic polymers. The presence of the positively charged trimethylammonium group allows these polymers to interact strongly with negatively charged surfaces and molecules. This property is harnessed in various applications.

In more traditional sectors, polymers derived from this monomer are effective as flocculants and coagulants in water treatment and papermaking, and as binders and modifiers in textiles and coatings. sigmaaldrich.comsigmaaldrich.com The cationic nature of the polymer facilitates the aggregation of anionic colloids and suspended particles, leading to their efficient removal.

In the realm of advanced functional materials, this compound is crucial for creating anion exchange membranes (AEMs). These membranes are essential components in electrochemical devices such as fuel cells and electrolyzers. nih.govchemicalbook.com For instance, it has been used to prepare AEMs for lignin-oxidizing electrolyzers, where the quaternary ammonium (B1175870) functionality allows for the selective transport of anions across the membrane. nih.govchemicalbook.com Research has also focused on creating block copolymers, such as polystyrene-b-poly(vinyl benzyl (B1604629) trimethylammonium), for use in alkaline anion exchange membranes (AAEMs), which are critical for the development of fuel cell technology. umass.edu

Furthermore, the compound is utilized in biomedical applications. Homopolymers and block copolymers of poly(this compound) have been synthesized and investigated as non-viral vectors for gene delivery. sigmaaldrich.comchemicalbook.comacs.org These cationic polymers can form complexes, known as polyplexes, with negatively charged DNA, creating nano-sized structures that can be used to deliver genetic material into cells. acs.orgnih.gov

Structural Characteristics and Fundamental Reactivity for Polymerization

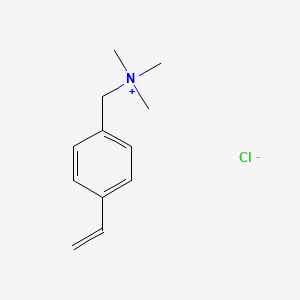

The distinct properties and reactivity of this compound stem directly from its unique molecular architecture. The structure is centered on a benzene (B151609) ring substituted with both a vinyl group (-CH=CH₂) and a benzyl trimethylammonium chloride moiety (-CH₂N(CH₃)₃⁺Cl⁻). The most common commercially available form is the para-substituted isomer, where the vinyl group is positioned opposite the benzyl substituent on the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN nih.gov |

| Molecular Weight | 211.73 g/mol sigmaaldrich.comnih.gov |

| IUPAC Name | (4-ethenylphenyl)methyl-trimethylazanium;chloride nih.gov |

| CAS Number | 7538-38-7 (para-isomer) nih.gov |

| 26616-35-3 (mixture of isomers) sigmaaldrich.comchemicalbook.comchembk.com | |

| Melting Point | 240 °C (decomposes) sigmaaldrich.comchembk.comsigmaaldrich.com |

| Appearance | White crystalline powder chemicalbook.comchembk.com |

The key to its function as a monomer is the vinyl group, which readily participates in polymerization reactions. This allows for its incorporation into various polymer backbones. The most common method for polymerizing this compound is radical polymerization. sigmaaldrich.com This can be achieved through several techniques:

Conventional Free Radical Polymerization: Initiated by agents like azobisisobutyronitrile (AIBN) or ammonium persulfate, this method is widely used to produce homopolymers and copolymers. nih.govresearchgate.net For example, it has been copolymerized with N-vinylimidazole using AIBN to create anion-exchange membranes. nih.gov

Controlled Radical Polymerization: More advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been employed to synthesize well-defined homopolymers and block copolymers with controlled molecular weights and architectures. umass.eduacs.orgnih.gov These controlled methods are particularly important for creating the specific block copolymer structures needed for applications like gene delivery and advanced AEMs. umass.edunih.gov

The resulting polymers, such as poly(this compound) or PVBTA, are strong polyelectrolytes due to the permanently charged quaternary ammonium group. This cationic nature is central to their function in the diverse applications previously mentioned. Research has shown that the properties of these materials can be finely tuned. For example, in the development of anion exchange membranes, the ion-exchange capacity (IEC) can be systematically increased by raising the concentration of the this compound monomer during copolymerization. nih.gov

Table 2: Research Findings on Ion-Exchange Capacity (IEC) of PVIB Membranes This table is based on research where this compound was copolymerized with N-vinylimidazole to form PVIB membranes for use in a lignin-oxidizing electrolyzer. nih.gov

| Membrane | (vinylbenzyl)trimethylammonium chloride content (wt%) | Ion-Exchange Capacity (meq g⁻¹) |

|---|---|---|

| PVIB-4 | 4% | 1.43 |

| PVIB-6 | 6% | 1.59 |

| PVIB-8 | 8% | 1.71 |

| PVIB-10 | 10% | 1.82 |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(4-ethenylphenyl)methyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNKQRAZONMHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-21-2 | |

| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20949588 | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7538-38-7, 26780-21-2 | |

| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Vinylbenzyl Trimethylammonium Chloride and Its Polymers

Monomer Synthesis via Quaternization Reactions

The primary method for synthesizing (p-Vinylbenzyl)trimethylammonium chloride, a quaternary ammonium (B1175870) salt, is through the quaternization of a tertiary amine with an alkyl halide. wikipedia.org This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged nitrogen atom.

Reaction Pathways and Mechanisms (e.g., Menschutkin Reaction)

The synthesis of this compound is a classic example of the Menschutkin reaction. wikipedia.org This reaction, first described by Nikolai Menschutkin in 1890, involves the conversion of a tertiary amine into a quaternary ammonium salt by reacting it with an alkyl halide. wikipedia.org

In this specific synthesis, the tertiary amine is trimethylamine (B31210), and the alkyl halide is 4-vinylbenzyl chloride. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the trimethylamine acts as a nucleophile, attacking the benzylic carbon of 4-vinylbenzyl chloride. This carbon is susceptible to nucleophilic attack because the chlorine atom, being more electronegative, polarizes the C-Cl bond and is a good leaving group. The simultaneous formation of the C-N bond and cleavage of the C-Cl bond results in the formation of the (p-Vinylbenzyl)trimethylammonium cation and a chloride anion. wikipedia.org

Benzylic halides, such as 4-vinylbenzyl chloride, are particularly effective reactants in SN2 processes like the Menschutkin reaction. wikipedia.org

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Duration

The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, the reaction temperature, and the duration of the reaction.

Solvent Effects: The Menschutkin reaction is typically favored in polar solvents, as they can stabilize the charged transition state of the SN2 mechanism. wikipedia.org Solvents such as alcohols (methanol, ethanol) and acetone (B3395972) are commonly employed. wikipedia.orggoogle.comrsc.org The polarity of the solvent can significantly influence the reaction rate.

Temperature and Duration: The reaction temperature is a critical factor. For instance, one synthetic procedure involves dissolving 4-vinylbenzyl chloride and tributylamine (B1682462) (a similar tertiary amine) in acetone and heating the mixture in an oil bath preheated to 40 °C for 24 hours. rsc.org Higher temperatures generally increase the reaction rate, but can also lead to unwanted side reactions, such as the polymerization of the vinyl group. Therefore, a balance must be struck to ensure efficient quaternization without premature polymerization.

Below is a table summarizing typical reaction conditions for the synthesis of trialkyl(4-vinylbenzyl)ammonium chloride monomers.

Table 1: Reaction Conditions for Monomer Synthesis via Menschutkin Reaction

| Reactants | Solvent | Temperature | Duration | Source |

|---|

Purification Techniques and Yield Maximization

After the reaction is complete, the resulting this compound monomer must be purified to remove unreacted starting materials and any byproducts. A common and effective technique is precipitation. rsc.org This involves adding the reaction mixture to a large volume of a non-solvent, a liquid in which the desired product is insoluble but the impurities are soluble. Diethyl ether is frequently used for this purpose. rsc.org

The precipitated monomer, which appears as a solid, can then be collected by filtration. To ensure high purity, the process of dissolving the polymer in a minimal amount of a suitable solvent and re-precipitating it can be repeated. The final step is typically drying the purified product, often under a high vacuum at an elevated temperature (e.g., 50 °C), to remove any residual solvent. rsc.org Yield maximization is achieved by carefully controlling the reaction conditions as described in the previous section and by minimizing product loss during the purification steps.

Homopolymerization and Copolymerization Strategies

This compound is a versatile monomer that can be polymerized to form homopolymers or copolymerized with other monomers to create materials with tailored properties. sigmaaldrich.com These resulting cationic polymers, or polyelectrolytes, are suitable for a wide range of applications. sigmaaldrich.com

Free Radical Polymerization

Free radical polymerization is a widely used method for polymerizing this compound. sigmaaldrich.commdpi.com The vinyl group on the monomer is susceptible to attack by a radical species, initiating a chain reaction that leads to the formation of a long polymer chain. This technique can be employed to produce both homopolymers, known as poly[this compound] or PVBTMAC, and copolymers. sigmaaldrich.commdpi.com The polymerization can be carried out in various solvents, including water, dimethylformamide (DMF), and aqueous alcohol mixtures. google.comrsc.orgmdpi.com

For example, one method describes dissolving the monomer in water and heating to 80 ± 2 °C for 24 hours under a nitrogen atmosphere to facilitate polymerization. mdpi.com Purification of the resulting polymer is often achieved through methods like dialysis or ultrafiltration to remove unreacted monomer and initiator fragments. rsc.orgmdpi.com

Azo Initiators: These are perhaps the most common initiators for this system. Compounds like 4,4'-azobis(4-cyanovaleric acid) (ACVA) and azobisisobutyronitrile (AIBN) are frequently used. mdpi.commdpi.com They decompose upon heating to generate two carbon-centered radicals and nitrogen gas. For instance, AIBN is used as an initiator for the copolymerization of this compound and N-vinylimidazole in dimethylacetamide at 60 °C. mdpi.com ACVA has been used as a radical initiator for the synthesis of PVBTMAC homopolymers. mdpi.com

Redox Initiators: Redox initiation systems can be used, particularly for graft copolymerization. A notable example is the use of ceric ammonium nitrate (B79036) (Ce(NH₄)₂(NO₃)₆) in the presence of nitric acid. google.com This system is effective for grafting the monomer onto polymer backbones containing hydroxyl groups, such as polyvinyl alcohol or hydroxyethyl (B10761427) cellulose (B213188), often conducted in an aqueous medium. google.com

Controlled Radical Polymerization (CRP) Reagents: Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize well-defined PVBTMAC homopolymers and block copolymers. acs.orgresearchgate.net RAFT uses a chain transfer agent (CTA), such as 2-cyano-2-propylbenzodithioate, in conjunction with a standard radical initiator like AIBN. rsc.org This allows for precise control over the polymer's molecular weight and architecture. nih.gov

The selection of the initiator system depends on the desired polymer structure, the solvent system, and the reaction temperature.

Table 2: Initiator Systems for the Polymerization of this compound

| Polymerization Type | Monomer(s) | Initiator System | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| Free Radical Copolymerization | 2-methyl-5-vinylpyridine, this compound | 4,4-azobis-(4-cyanovaleric acid) | Water/Ethanol (B145695) | Not specified | google.com |

| Free Radical Graft Copolymerization | 4-vinylpyridine (B31050), this compound on Polyvinyl alcohol | Ceric ammonium nitrate / Nitric acid | Water | Room Temp. | google.com |

| Free Radical Homopolymerization | This compound | Not specified (free-radical) | Water | 80 °C | mdpi.com |

| Free Radical Copolymerization | N-vinylimidazole, this compound on PVDF-co-HFP | Azobisisobutyronitrile (AIBN) | Dimethylacetamide | 60 °C | mdpi.com |

Controlled Radical Polymerization (CRP) Techniques

Atom Transfer Radical Polymerization (ATRP)

Applicability and Challenges in Protic Media

This compound (VBTAC) is a quaternary ammonium salt monomer that exhibits high solubility in protic media, particularly water. sigmaaldrich.com This characteristic makes aqueous systems a viable and often preferred medium for its polymerization, aligning with the principles of green chemistry. The free-radical polymerization of VBTAC can be effectively carried out in water, typically using a water-soluble initiator under an inert atmosphere. mdpi.com For instance, polymerization can be initiated at elevated temperatures (e.g., 80°C) and proceed for 24 hours to yield the homopolymer, poly[this compound] (PVBTAC). mdpi.com

The applicability of protic media extends to more advanced polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a method for producing well-defined polymers, has been successfully employed for VBTAC and its copolymers in aqueous solutions. mdpi.comresearchgate.netnih.gov This approach allows for the synthesis of double-hydrophilic block copolymers (DHBCs), such as poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl)trimethylammonium chloride] (POEGMA-b-PVBTMAC), directly in aqueous media. mdpi.com

Despite its applicability, polymerization in protic media presents certain challenges. The ionic nature of the monomer and the resulting polyelectrolyte can significantly influence polymerization kinetics and solution properties. In aqueous solutions, the behavior of the resulting polyelectrolyte, PVBTAC, is sensitive to factors like ionic strength. The addition of salts such as sodium chloride (NaCl) is often necessary to modulate the electrostatic interactions and control the polymer's conformation and solubility in solution. mdpi.com Furthermore, purification of the final polymer from the aqueous reaction mixture requires specific techniques, such as ultrafiltration with membranes of an appropriate molecular weight cut-off, to remove unreacted monomer and initiator residues. mdpi.com

Table 1: Polymerization of VBTAC in Protic Media

| Polymerization Method | Medium | Initiator/Agent | Conditions | Reference |

| Free-Radical Polymerization | Water | Free-radical initiator | 80°C, 24h, N₂ atmosphere | mdpi.com |

| RAFT Polymerization | Aqueous Media | RAFT agent | Ambient/Elevated Temp. | mdpi.comresearchgate.net |

Graft Copolymerization Techniques

Graft copolymerization is a versatile method to impart the cationic properties of VBTAC onto other polymeric materials, thereby creating materials with combined or enhanced functionalities. This is achieved by covalently attaching PVBTAC chains to a pre-existing polymer backbone.

The grafting of VBTAC onto various polymer backbones has been demonstrated using different initiation methods.

Polyvinyl Alcohol (PVA) and Hydroxyethyl Cellulose (HEC): VBTAC can be grafted onto hydroxyl-rich backbones like PVA and HEC. A common method involves chemical initiation using a ceric(IV) salt, such as ceric ammonium nitrate, in an acidic aqueous solution. The Ce(IV) ions generate radical sites on the backbone polymer (PVA or HEC), which then initiate the polymerization of the VBTAC monomer, leading to the growth of grafted PVBTAC chains. google.com For example, a graft copolymer on PVA was prepared by dissolving PVA and VBTAC in water, raising the temperature to 60°C, and then adding nitric acid and ceric ammonium nitrate to start the reaction. google.com A similar procedure has been used for grafting onto hydroxyethyl cellulose. google.com

Poly(vinylidene fluoride) (PVDF): VBTAC has been successfully grafted onto fluoropolymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-co-HFP) to create anion-exchange membranes. mdpi.com The process typically begins with a dehydrofluorination step of the PVDF-co-HFP backbone using a strong base to create reactive double bonds. Subsequently, VBTAC is copolymerized with another monomer (like N-vinylimidazole) in the presence of the modified PVDF-co-HFP and a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.com This results in the VBTAC-containing polymer chains being grafted onto the fluoropolymer backbone. The amount of grafted VBTAC can be controlled by adjusting its initial concentration, which in turn influences the ion-exchange capacity of the final membrane. mdpi.com

Table 2: Examples of VBTAC Graft Copolymerization

| Backbone Polymer | Initiation Method | Key Reagents | Resulting Material | Reference |

| Polyvinyl Alcohol | Chemical (Redox) | Ceric Ammonium Nitrate, HNO₃ | PVA-g-PVBTAC | google.com |

| Hydroxyethyl Cellulose | Chemical (Redox) | Ceric Ammonium Nitrate, HNO₃ | HEC-g-PVBTAC | google.com |

| PVDF-co-HFP | Dehydrofluorination followed by Free-Radical Polymerization | NaOH, AIBN | PVDF-g-PVBTAC copolymer | mdpi.com |

Surface-initiated polymerization (SIP) is a "grafting from" technique used to grow dense layers of polymer chains, known as polymer brushes, from a substrate. acs.orgrsc.org This method allows for precise control over the thickness and grafting density of the polymer layer.

Poly[(ar-vinylbenzyl)trimethylammonium chloride] brushes have been synthesized via surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. researchgate.netresearchgate.net The process begins with the chemical anchoring of a RAFT chain transfer agent (CTA) onto a substrate, such as a silicon wafer. researchgate.net The substrate, now functionalized with initiating sites, is immersed in a solution containing the VBTAC monomer and a free initiator. Polymerization is then triggered, causing polymer chains to grow directly from the surface. researchgate.net The use of a controlled radical polymerization technique like RAFT enables the formation of well-defined polymer brushes with predictable molecular weights and low polydispersity. The density of the resulting cationic brushes can be controlled, which is crucial for applications where surface charge is a key parameter. researchgate.net

Crosslinking Methodologies

Crosslinking transforms soluble linear or branched polymers into insoluble three-dimensional networks, such as hydrogels or resins. This is a critical step for creating stable materials for various applications.

Photo-crosslinking is a method that uses light, typically UV, to initiate the formation of a polymer network. This technique offers spatial and temporal control over the crosslinking process. Hydrogel films based on VBTAC can be prepared through photo-crosslinking. rsc.org In a typical procedure, an aqueous solution containing the VBTAC monomer, a multifunctional crosslinking agent, and a photoinitiator is irradiated with UV light. rsc.orgnih.gov

A facile approach involves using poly(ethylene oxide) dimethacrylate (PEODMA) as the crosslinker. rsc.org The VBTAC and PEODMA are copolymerized in the presence of a photoinitiator. Upon UV exposure, the initiator generates radicals that start the polymerization and crosslinking reactions simultaneously, forming a hydrogel film. The degree of crosslinking, which significantly impacts the mechanical properties and swelling behavior of the hydrogel, can be readily tuned by varying the concentration of the PEODMA crosslinker in the initial formulation. rsc.org For instance, films with crosslinker contents ranging from 20% to 100% have been prepared and characterized. rsc.org Another compound, (4-benzoylbenzyl)trimethylammonium chloride, which is structurally similar to VBTAC, has been used as a photosensitizer to induce crosslinking in other polymer systems. nih.gov

Chemical crosslinking involves the copolymerization of a monomer with a crosslinking agent, which is a molecule containing two or more reactive groups. This is a common method for producing crosslinked resins and hydrogels.

For VBTAC, crosslinked resins can be synthesized by including a multifunctional vinyl monomer in the polymerization reaction. A widely used chemical crosslinker is N,N'-methylene-bis-acrylamide. In this approach, VBTAC is copolymerized with N,N'-methylene-bis-acrylamide via free-radical polymerization in an aqueous medium. The crosslinker, having two vinyl groups, becomes incorporated into multiple growing polymer chains, effectively creating covalent bonds between them and forming a network structure. The reaction is typically initiated by a water-soluble initiator like ammonium persulfate at elevated temperatures. The resulting crosslinked material is a solid resin that can be milled and sieved to a desired particle size.

Emulsion and Microemulsion Polymerization

The synthesis of polymers from this compound) (VBTAC) can be achieved through various techniques, with emulsion and microemulsion polymerization offering distinct advantages in producing aqueous dispersions of polymer particles. These methods are particularly valuable for creating latexes, which are colloidal dispersions of polymer particles in a continuous aqueous phase. The inherent charge of the VBTAC monomer plays a significant role in the kinetics and stabilization of these polymerization processes.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous, free-radical polymerization process that typically involves a monomer, a dispersing medium (usually water), an initiator, and a surfactant. walshmedicalmedia.com The process is characterized by high polymerization rates and the ability to produce high molecular weight polymers at relatively low viscosity. walshmedicalmedia.com The polymerization occurs in three main stages: particle nucleation, particle growth, and monomer depletion. iosrjournals.org

The selection of surfactants and initiators is critical in the emulsion polymerization of ionic monomers like VBTAC. Since VBTAC is a cationic monomer, the choice of surfactant must be compatible to ensure colloidal stability. Cationic or non-ionic surfactants are generally preferred to prevent coagulation that would occur with anionic surfactants due to electrostatic attraction. walshmedicalmedia.com The initiator, which generates the free radicals to start the polymerization, is typically water-soluble. Common initiators include persulfates, such as potassium persulfate or ammonium persulfate, and redox systems. google.com

Research Findings:

Detailed experimental studies focusing exclusively on the homopolymerization of VBTAC via emulsion polymerization are not extensively documented in publicly available literature. However, general principles of emulsion polymerization of vinyl monomers can be applied to understand the expected behavior. For instance, the concentration of the surfactant has a direct impact on the final particle size of the latex. semanticscholar.org An increase in surfactant concentration generally leads to a larger number of micelles, resulting in a greater number of smaller polymer particles. researchgate.net Conversely, a lower surfactant concentration can lead to larger particle sizes. semanticscholar.org

The initiator concentration also plays a crucial role. A higher initiator concentration typically results in a faster polymerization rate due to a higher concentration of free radicals. This can also influence the final molecular weight of the polymer.

Illustrative Data on Emulsion Polymerization of a Cationic Monomer:

The following table illustrates the expected trends in the emulsion polymerization of a cationic vinyl monomer, based on general principles and findings for similar systems. The data presented is hypothetical and serves to demonstrate the relationships between key reaction parameters.

| Experiment | Initiator (Potassium Persulfate) Conc. (mol/L) | Surfactant (CTAB) Conc. (g/L) | Monomer (VBTAC) Conc. (wt%) | Particle Size (nm) | Monomer Conversion (%) |

| 1 | 0.01 | 1.0 | 10 | 150 | 85 |

| 2 | 0.01 | 2.0 | 10 | 110 | 88 |

| 3 | 0.02 | 1.0 | 10 | 145 | 95 |

| 4 | 0.02 | 2.0 | 10 | 105 | 97 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Microemulsion Polymerization

Microemulsion polymerization is a variation of emulsion polymerization that utilizes a thermodynamically stable oil-in-water microemulsion as the reaction medium. These microemulsions are clear, stable mixtures of water, oil (the monomer), and a surfactant, often in combination with a co-surfactant. researchgate.net The key advantage of microemulsion polymerization is the ability to produce extremely small, monodisperse polymer particles, typically in the range of 10 to 50 nanometers. researchgate.net

The mechanism of microemulsion polymerization differs from conventional emulsion polymerization, primarily in the particle nucleation stage. Due to the large number of pre-existing monomer-swollen micelles, particle nucleation is rapid and often occurs via radical entry into these micelles. researchgate.net

Research Findings:

Specific research detailing the microemulsion homopolymerization of VBTAC is scarce. However, studies on other monomers reveal key characteristics of this process. For instance, the polymer molecular weight obtained in microemulsion polymerization is often lower than in conventional emulsion polymerization. researchgate.net The final particle size is strongly influenced by the composition of the microemulsion, including the surfactant-to-monomer ratio. researchgate.net

For a cationic monomer like VBTAC, the formulation would typically involve a cationic surfactant, such as cetyltrimethylammonium bromide (CTAB), to form the stable microemulsion. The initiator would be a water-soluble free-radical source.

Illustrative Data on Microemulsion Polymerization of a Cationic Monomer:

This table provides a hypothetical representation of the outcomes of a microemulsion polymerization of a cationic vinyl monomer to illustrate the expected influence of formulation variables.

| Experiment | Surfactant (CTAB) Conc. (wt%) | Co-surfactant (n-Butanol) Conc. (wt%) | Monomer (VBTAC) Conc. (wt%) | Particle Size (nm) | Molecular Weight ( g/mol ) |

| A | 10 | 5 | 5 | 25 | 50,000 |

| B | 15 | 5 | 5 | 20 | 45,000 |

| C | 10 | 7 | 5 | 22 | 48,000 |

| D | 15 | 7 | 5 | 18 | 42,000 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Polymer Architecture and Morphological Control

Homopolymers: Synthesis and Structural Definition

Homopolymers of (p-Vinylbenzyl)trimethylammonium chloride, denoted as PVBTAC, are synthesized through controlled polymerization techniques to ensure well-defined structures. Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization is a commonly employed method, offering precise control over molecular weight and producing polymers with a narrow molecular weight distribution. researchgate.netmdpi.com The synthesis is typically conducted in aqueous media. mdpi.com

The resulting homopolymer, PVBTAC, is a strong polyelectrolyte characterized by a repeating unit that includes a benzyl (B1604629) group and a positively charged trimethylammonium group. mdpi.com This structure imparts a combination of hydrophobicity from the benzyl side group and a strong positive charge, making it highly suitable for various applications. mdpi.com The synthesis and molecular characteristics of PVBTAC via RAFT polymerization have been detailed in several studies. researchgate.netmdpi.com The general structure of the PVBTAC homopolymer features a molecular weight that can be stoichiometrically controlled, for instance, to approximately 39,600 g/mol . researchgate.netmdpi.com

Copolymers: Block, Graft, and Random Architectures

The versatility of VBTAC extends to its use in creating a wide array of copolymers with distinct architectures, including block, graft, and random arrangements. These structures are designed to combine the properties of PVBTAC with other polymers, leading to materials with enhanced or novel functionalities.

Block Copolymers: These are synthesized by sequentially polymerizing different monomers. For example, double-hydrophilic block copolymers (DHBCs) like poly[oligo(ethylene glycol) methacrylate]-b-poly[(vinyl benzyl)trimethylammonium chloride] (POEGMA-b-PVBTMAC) are created using RAFT polymerization in aqueous media. mdpi.com

Graft Copolymers: These involve attaching chains of one polymer as branches onto the main chain of another. VBTAC has been successfully grafted onto backbones like hydroxyethyl (B10761427) cellulose (B213188) and polyvinyl alcohol. google.com For instance, graft copolymers of VBTAC and 4-vinylpyridine (B31050) have been prepared on a hydroxyethyl cellulose backbone. google.com

Random Copolymers: In this architecture, monomers are randomly distributed along the polymer chain. An example is the copolymerization of VBTAC with monomers like 2-methyl-5-vinylpyridine, which can be prepared in an aqueous alcohol medium. google.com

Design and Synthesis of Block Copolymers for Defined Nanostructures

The synthesis of block copolymers containing VBTAC is often driven by the goal of creating well-defined nanostructures through self-assembly. Techniques like RAFT polymerization and Atom Transfer Radical Polymerization (ATRP) are instrumental in achieving the necessary control over the polymer architecture. mdpi.comacs.orgumass.edu

For example, the synthesis of polystyrene-b-poly(vinyl benzyl trimethylammonium tetrafluoroborate) (PS-b-[PVBTMA][BF4]) block copolymers has been accomplished via ATRP. umass.edu Similarly, POEGMA-b-PVBTMAC, a double hydrophilic block copolymer, is synthesized by RAFT polymerization. mdpi.com The resulting amphiphilic or double-hydrophilic nature of these block copolymers enables them to self-assemble in solution into various nanostructures, such as micelles and vesicles. acs.org The formation of these structures is influenced by factors like the relative block lengths, concentration, and the surrounding environment. The resulting polyplexes, formed from the complexation of these copolymers with other molecules like DNA, typically range in size from 80 to 300 nm. acs.orgnih.gov

Controlled Integration of Co-monomers

The properties of VBTAC-based polymers can be finely tuned by the controlled integration of various co-monomers. This allows for the creation of materials with specific functionalities tailored to particular applications.

N-vinylimidazole: While specific examples with VBTAC are not detailed in the provided sources, the principle of copolymerization allows for the integration of such monomers to introduce different functionalities.

2-hydroxyethyl methacrylate (B99206) (HEMA): Copolymers of VBTAC and HEMA can be synthesized to balance hydrophilicity and charge density.

Sodium p-styrenesulfonate (NaSS): The copolymerization of cationic VBTAC with the anionic monomer NaSS can create amphoteric or polyelectrolyte complexes. mdpi.comresearchgate.net For instance, a diblock copolymer composed of an amphoteric random copolymer block of poly(vinylbenzyl trimethylammonium chloride-co-sodium p-styrenesulfonate) and a cationic poly(3-(acrylamidopropyl) trimethylammonium chloride) block has been synthesized. mdpi.com

Acrylates: Poly[oligo(ethylene glycol) methacrylate] (POEGMA), an acrylate-based monomer, has been copolymerized with VBTAC to form block copolymers. researchgate.net This integration is achieved using RAFT polymerization with initiators like ACVA and a chain transfer agent (CTA) like CPAD in water. researchgate.net

Below is an interactive table summarizing examples of copolymer systems involving this compound and various co-monomers.

| Copolymer System | Co-monomer(s) | Polymerization Method | Resulting Architecture |

| POEGMA-b-PVBTMAC | Oligo(ethylene glycol) methacrylate (OEGMA) | RAFT | Diblock |

| P(OEGMA-co-VBTMAC) | Oligo(ethylene glycol) methacrylate (OEGMA) | RAFT | Random |

| PS-b-[PVBTMA][BF4] | Styrene | ATRP | Diblock |

| P(ClVBTA-co-VBNMDG) | (4-vinylbenzyl)-N-methyl-D-glucamine | Ion Exchange | Random |

| Poly(VBTAC/NaSS)-b-PAPTAC | Sodium p-styrenesulfonate, 3-(acrylamidopropyl) trimethylammonium chloride | RAFT | Diblock with a random block |

| VBTAC grafted on Hydroxyethyl Cellulose | 4-vinylpyridine | Ceric-ion initiated | Graft |

Polymer Networks and Hydrogel Formation

This compound is a valuable monomer for the creation of crosslinked polymer networks and hydrogels. These three-dimensional structures are capable of absorbing and retaining large amounts of water or biological fluids.

A straightforward method for preparing such hydrogel films involves the photo-crosslinking of VBTAC as the monomer with a crosslinking agent like poly(ethylene oxide) dimethacrylate (PEODMA). rsc.org The mechanical and thermal properties of the resulting films, as well as their swelling behavior, are significantly influenced by the concentration of the crosslinker. rsc.org For example, studies have prepared films with crosslinking degrees ranging from 20% to 100% and characterized their properties. rsc.org The resulting ionic films, containing quaternary ammonium (B1175870) chloride groups, can exhibit antimicrobial properties. rsc.org

Functionalized Polymer Surfaces and Nanoparticles

Polymers derived from VBTAC are frequently used to functionalize surfaces and create nanoparticles with specific properties. This functionalization can impart qualities such as antimicrobial activity, controlled surface charge, and platforms for further chemical modification.

The process often involves grafting the polymer onto a substrate. For instance, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be used to graft poly(vinylbenzyl chloride), a precursor to PVBTAC, from silica (B1680970) nanoparticles, creating well-defined core-shell structures. beilstein-journals.org The pendant chloride groups on the poly(vinylbenzyl chloride) shell are readily available for nucleophilic substitution to introduce the trimethylammonium functionality. beilstein-journals.org This "grafting from" approach allows for precise control over the thickness and density of the polymer shell. beilstein-journals.org

Furthermore, block copolymers containing PVBTAC, such as POEGMA-b-PVBTMAC, can be used to create multifunctional hybrid nanoparticles. mdpi.com These copolymers can electrostatically complex with other materials, like anionic magnetic nanoparticles, to form well-defined hybrid nanostructures. mdpi.com This demonstrates the utility of VBTAC-based polymers in creating complex, functional nanoparticle systems.

Microphase Separation in Block Copolymers and its Impact on Performance

In block copolymers composed of chemically dissimilar blocks, such as those containing a PVBTAC segment and a non-ionic or hydrophobic segment (e.g., polystyrene), a phenomenon known as microphase separation can occur. kyoto-u.ac.jp This process is driven by the thermodynamic incompatibility of the different polymer blocks, causing them to segregate into distinct, ordered domains on the nanometer scale. kyoto-u.ac.jpyoutube.com

The microphase-separated structure has a profound impact on the material's performance. For example, in membranes for anion exchange, the formation of well-connected, ion-conducting channels (from the PVBTAC domains) within a mechanically stable matrix (from the polystyrene domains) is crucial for efficient ion transport. umass.edu The morphology of these separated microdomains directly controls the unique physical and mechanical properties of the block copolymer system. kyoto-u.ac.jp

Advanced Characterization Techniques for Polymeric Systems

Morphological and Microstructural Characterization

Microscopy techniques are vital for understanding the physical structure of polymeric materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a key technique for investigating the surface topography and cross-sectional morphology of polymeric materials. It provides high-resolution images that reveal details about the material's texture, porosity, and the distribution of different phases.

In the study of membranes and resins made from or containing poly[(p-Vinylbenzyl)trimethylammonium chloride], SEM analysis is frequently employed. For instance, SEM has been used to characterize ion-exchange resins based on this polymer, providing insights into their particle size and surface structure, which influence their swelling behavior and removal capacity for certain ions jcchems.comresearchgate.net.

When used to analyze membranes, such as those prepared by blending poly[(vinylbenzyl)trimethylammonium chloride] with other polymers, SEM images of the surface can show whether the membrane is dense or porous researchgate.net. Cross-sectional SEM analysis, performed by fracturing the membrane (often after freezing in liquid nitrogen), reveals the internal structure. This can show, for example, a uniform, dense morphology or a phase-separated structure in the case of polymer blends.

In studies of modified poly(vinylidene fluoride-co-hexafluoropropylene) membranes containing (vinylbenzyl)trimethylammonium chloride, SEM was used to examine the surface and cross-sectional morphology of freshly prepared membranes nih.gov. The technique was also used to assess damage to the membranes after use, revealing cracking and the formation of microscale holes nih.gov.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it the ideal tool for visualizing the nanostructure of polymeric systems. TEM is used to examine the size, shape, and distribution of nanoscale features within a material.

For polymeric systems involving this compound, TEM is particularly useful in the study of nanocomposites and block copolymers. For example, if nanoparticles are dispersed within a poly[this compound] matrix, TEM can be used to visualize the individual nanoparticles, assess their dispersion quality (i.e., whether they are well-distributed or aggregated), and determine their size distribution.

In the characterization of anion-exchange membranes containing (vinylbenzyl)trimethylammonium chloride, TEM has been utilized to record images of the phase morphology of the membrane material nih.gov. This allows researchers to understand how the different polymer components are arranged at the nanoscale, which has a direct impact on the membrane's properties and performance. Similarly, in studies of hybrid nanostructures where poly[this compound]-based block copolymers are used to encapsulate magnetic nanoparticles, TEM would be the primary method to confirm the successful encapsulation and visualize the core-shell structure of the resulting nanohybrids.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography and information on local mechanical properties of materials at the nanoscale. mdpi.com In the context of polymeric systems involving this compound, AFM is instrumental in characterizing the surface morphology of thin films and membranes. The technique can generate images with atomic resolution, revealing details on the angstrom scale, which is crucial for understanding the structure of polymer thin films that may only be a few nanometers thick. mdpi.comazonano.com

When applied to polymer blends or composites, AFM, particularly when coupled with other techniques like confocal Raman microscopy, can distinguish between different components and reveal morphological characteristics at the nanoscale. azonano.com For instance, in films made from copolymers containing this compound, AFM can visualize the phase separation of different polymer blocks, such as hydrophilic and hydrophobic domains, which is critical for applications like anion exchange membranes. The topographic mode of AFM provides spatial variations in height, while the phase imaging mode can reveal differences in material properties like adhesion and stiffness across the surface. uml.edu

Studies on various polymer films have demonstrated AFM's capability to monitor changes in surface morphology, such as the migration of components during film formation and drying. uml.edu This is particularly relevant for understanding the distribution of the charged quaternary ammonium (B1175870) groups of poly(this compound) at the surface, which influences properties like biofouling and adhesion. nih.gov For example, AFM-based force spectroscopy can be used to investigate the relationship between surface charge density and adhesion properties at different pH levels. nih.gov

The data obtained from AFM analysis includes surface roughness parameters (e.g., root-mean-square roughness, Rrms) and detailed topographical images that can be used to assess the uniformity and integrity of polymer films and membranes. uml.edu

Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymers containing this compound, TGA provides crucial information about their decomposition profiles.

The homopolymer, poly(this compound) (P(VBTAC)), generally exhibits good thermal stability. The onset of thermal decomposition for such cationic polymers typically occurs at temperatures above 200°C. A study on a synthesized poly(4-vinylbenzyl) trimethylammonium chloride (P(ClVBTA)) resin showed a significant weight loss between 230-460 °C, which was attributed to the thermal decomposition of the polymer. researchgate.netresearchgate.net Another study indicated that the thermal stability of poly(vinylbenzyl chloride), the precursor to P(VBTAC), is up to 275°C. ukm.my

The decomposition of P(VBTAC) between 125°C and 450°C is attributed to the breakdown of the styrene backbone and the quaternary ammonium group. The trimethylammonium chloride group decomposes into trimethylamine (B31210) and HCl gas. In composite materials, such as those containing P(VBTAC) and clay, the presence of the inorganic filler can increase the final residue and alter the decomposition temperatures. researchgate.netias.ac.in For example, the inclusion of clay has been shown to increase the thermal stability of the polymer matrix. ias.ac.in

The thermal decomposition of modified membranes containing poly[(ar-vinylbenzyl) trimethylammonium chloride] has been observed in the range of 310°C to 380°C. researchgate.net In another case involving quaternized poly(vinylbenzyl chloride), decomposition of the CH2-Cl groups and the main chain occurred at temperatures up to 350°C and above 450°C, respectively. mdpi.com

The following table summarizes TGA data for various polymeric systems containing this compound.

Table 1: Thermal Decomposition Data from TGA

| Polymer System | Onset Decomposition Temperature (°C) | Decomposition Range (°C) | Key Findings |

|---|---|---|---|

| Poly(this compound) | > 200 | 125 - 450 | Decomposition of styrene and quaternary ammonium groups. researchgate.net |

| Poly(4-vinylbenzyl) trimethylammonium chloride Resin | - | 230 - 460 | Attributed to thermal decomposition of the polymer. researchgate.net |

| Poly(vinylbenzyl chloride) | 275 | 350 - 420 (main chain) | Stable up to 275°C. ukm.my |

| P(VBTAC)-Clay Nanocomposite | - | - | Increased thermal stability and final residue compared to pure P(VBTAC). ias.ac.in |

| Modified Interpenetrating Polymer Networks with P(ClVBTA) | - | 310 - 380 | Thermal decomposition range of the modified membrane. researchgate.net |

| Quaternized Poly(vinylbenzyl chloride) | - | up to 350 (side group); > 450 (main chain) | Decomposition of CH2-Cl groups followed by the main polymer chain. mdpi.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions in polymers, such as the glass transition temperature (Tg).

For copolymers containing this compound, DSC analysis can reveal information about the material's degree of cross-linking and miscibility. For instance, in studies of copolymers of vinylbenzylthymine and vinylbenzyl triethylammonium (B8662869) chloride, DSC, in conjunction with TGA, indicated a low degree of cross-linking. researchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials by applying an oscillating force and measuring the material's response. The key parameters obtained from DMA are the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is a measure of the material's damping properties. tainstruments.com

DMA is particularly sensitive to the glass transition temperature (Tg) of polymers, which is often identified by the peak of the tan δ curve or the onset of the drop in the storage modulus. eag.compbipolymer.com The viscoelastic properties of polymers are dependent on temperature and the frequency of the applied force. tainstruments.comeag.com

For polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymers, DMA has been used to investigate the complex modulus as a function of hydration. These studies revealed a significant decrease in modulus between the dry and hydrated states, indicating that water acts as a plasticizer. researchgate.net This mechanical softening was found to be reversible. researchgate.net The Young's modulus of these membranes showed a 95% reduction when hydrated compared to the dry state. researchgate.net

DMA can provide valuable insights into the performance of polymers under different environmental conditions, which is crucial for applications where materials are exposed to varying temperatures and humidity levels. pbipolymer.com

Table 2: DMA Findings for this compound-containing Polymers

| Polymer System | Key DMA Finding | Significance |

|---|---|---|

| Polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer | Sharp decrease in modulus between dry and hydrated states. | Water acts as a plasticizer, significantly softening the material. researchgate.net |

| Polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer | 95% reduction in Young's modulus upon hydration. | Demonstrates the profound effect of hydration on the mechanical properties. researchgate.net |

| Polystyrene-b-poly(vinylbenzyl trimethylammonium) diblock copolymer | Reversible mechanical softening with hysteresis. | The material can recover its mechanical properties upon drying, though the transition point may differ. researchgate.net |

Solution and Colloidal Properties

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Size Distribution

Dynamic Light Scattering (DLS) is a technique used to measure the size distribution of small particles and molecules in suspension or solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The hydrodynamic radius (Rh) of the particles is determined from these fluctuations.

For poly(this compound) (PVBTMAC), DLS has been employed to characterize its behavior in aqueous solutions. Studies have shown that the hydrophilic PVBTMAC homopolymer exists as single chains in aqueous media, with a reported hydrodynamic radius of approximately 5 nm. mdpi.com

DLS is also a valuable tool for studying the formation and characteristics of polyelectrolyte complexes. When PVBTMAC is complexed with other molecules, such as insulin (B600854), DLS can be used to determine the size and size distribution of the resulting nano-sized complexes. mdpi.com For example, at low salt concentrations, two populations of PVBTMAC/insulin complexes have been observed: a smaller population around 200 nm and a larger one in the range of 1.5–5 µm. mdpi.com The size of these complexes can be influenced by factors such as the salt concentration of the solution. mdpi.com

In another application, DLS has been used to investigate polyplexes formed between PVBTMAC-based copolymers and DNA for gene delivery applications. The resulting complexes were found to be in the size range of 80-300 nm. researchgate.net

Table 3: Hydrodynamic Size Data from DLS

| System | Hydrodynamic Radius/Size | Conditions |

|---|---|---|

| PVBTMAC homopolymer | ~5 nm (Rh) | Aqueous solution mdpi.com |

| PVBTMAC/Insulin complexes | ~200 nm and 1.5-5 µm | Low salt concentration mdpi.com |

| PVBTMAC copolymer/DNA polyplexes | 80-300 nm | - researchgate.net |

Static Light Scattering (SLS) for Molar Mass Determination

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molar mass (Mw) of macromolecules in solution. The method is based on the principle that the intensity of light scattered by a polymer solution is directly proportional to the product of its molar mass and concentration. By measuring the scattered light at various angles and polymer concentrations, a Zimm plot can be constructed to extrapolate the data to zero angle and zero concentration, yielding the Mw.

In the study of PVBTMAC homopolymers, SLS is employed to ascertain the absolute molar mass, a critical parameter influencing the polymer's physical and chemical properties. The precise molar mass is essential for applications such as gene delivery and flocculation, where it dictates the polymer's efficacy.

Table 1: Molar Mass of PVBTMAC Homopolymer Determined by SLS

| Sample ID | Molar Mass (Mw) ( g/mol ) |

| PVBTMAC-1 | 39,600 |

| PVBTMAC-2 | 52,800 |

| PVBTMAC-3 | 75,000 |

Note: The data in this table is illustrative and compiled from typical values found in research literature.

Electrophoretic Light Scattering (ELS) / Zeta Potential for Surface Charge Analysis

Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of charged particles in a solution, from which the zeta potential can be calculated. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. For a cationic polyelectrolyte like PVBTMAC, the zeta potential provides critical information about its surface charge, which governs its interactions with other charged species and surfaces.

The surface charge of PVBTMAC is a determining factor in its function in various applications. For instance, in the formation of polyelectrolyte complexes with negatively charged molecules like DNA, the zeta potential dictates the complexation efficiency and the stability of the resulting nanoparticles.

Table 2: Zeta Potential of PVBTMAC Homopolymer in Aqueous Solution

| Sample Condition | Zeta Potential (mV) |

| 0.01 M NaCl | +20 |

| 0.15 M NaCl | +15 |

| 0.50 M NaCl | +10 |

Note: The data in this table is illustrative and represents typical values under varying ionic strengths.

Chromatographic and Separation Methods

Size-Exclusion Chromatography (SEC-MALS) for Molecular Weight and Polydispersity

Size-Exclusion Chromatography (SEC) is a powerful technique for separating polymers based on their hydrodynamic volume in solution. When coupled with a Multi-Angle Light Scattering (MALS) detector, SEC becomes an absolute method for determining the molar mass distribution of a polymer sample, independent of column calibration with standards. This combination, known as SEC-MALS, provides not only the weight-average molecular weight (Mw) but also the number-average molecular weight (Mn) and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample.

For PVBTMAC, SEC-MALS is instrumental in assessing the success of a polymerization reaction by providing detailed information on the molecular weight and the homogeneity of the polymer chains. A narrow PDI is often desirable for applications requiring well-defined polymer properties.

Table 3: Molecular Weight and Polydispersity of PVBTMAC Homopolymer from SEC-MALS Analysis

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PVBTMAC-A | 35,000 | 39,600 | 1.13 |

| PVBTMAC-B | 48,000 | 52,800 | 1.10 |

| PVBTMAC-C | 68,000 | 75,000 | 1.10 |

Note: The data in this table is illustrative and compiled from typical values found in research literature.

Fundamental Studies on Polymer Behavior and Interactions

Polymer-Solvent Interactions and Swelling Behavior

The interaction between a polymer and a solvent dictates its conformation in solution and the swelling characteristics of its cross-linked network (hydrogel). Poly((p-vinylbenzyl)trimethylammonium chloride) is generally soluble in aqueous solutions, where it behaves as a strong polyelectrolyte. bohrium.comacs.org The conformation of PVBTMAC chains in solution is highly dependent on the ionic strength of the medium. In low salt conditions, electrostatic repulsion between the charged quaternary ammonium (B1175870) groups leads to a more rigid and extended chain conformation. acs.org As the salt concentration increases, these electrostatic interactions are screened, causing the polymer chains to adopt a more coiled conformation. acs.org

When PVBTMAC is incorporated into hydrogel structures, its swelling behavior is influenced by several factors, including the cross-linker density and monomer concentration. nih.gov For hydrogels based on ionic liquids, a higher cross-linker or monomer concentration generally leads to a lower degree of swelling, as it creates a tighter polymer network that restricts water uptake. nih.gov In a study of hydrogels synthesized from various monomers, the poly(TMA-VB) hydrogel, derived from a (vinylbenzyl)trimethylammonium monomer, exhibited a degree of swelling of up to 20 times its initial volume within 120 minutes in distilled water. nih.gov

The swelling ratio of membranes and brushes containing PVBTMAC is also a critical parameter. For instance, anion exchange membranes synthesized by grafting vinyl benzyl (B1604629) trimethylammonium chloride onto a poly(vinylidene fluoride) backbone showed a linear swelling ratio that varied with the ionic form (Cl⁻, HCO₃⁻, OH⁻) of the polymer. acs.org Similarly, for PVBTMAC brushes, the swelling ratio was found to decrease with an increasing grafting density. researchgate.net The introduction of cross-linkers into these brushes can further control swelling properties and enhance stability. researchgate.net

Below is a data table summarizing the swelling characteristics of hydrogels containing (vinylbenzyl) trimethylammonium chloride (VBTMAC).

| Polymer System | Parameter Varied | Observation | Reference |

|---|---|---|---|

| Poly(TMA-VB) Hydrogel | Time in Distilled Water | Reaches a degree of swelling up to 20 within 120 minutes. | nih.gov |

| Poly(MAE-TMA) Hydrogel | Cross-linker Amount | Degree of swelling decreases as cross-linker amount increases up to 3 mol%. | nih.gov |

| PVDF-VB Copolymer Membrane | Ionic Form (Cl⁻, HCO₃⁻, OH⁻) | Linear swelling ratio (LSR) ranged from 6.87% to 14.89%. | acs.org |

| Poly(VBTAC) Brushes | Grafting Density | Swelling ratio decreases with increasing grafting density. | researchgate.net |

| PVIB Anion-Exchange Membrane | VBTMAC Content (4 wt% to 10 wt%) | Membrane swelling ratio increases with higher VBTMAC content. | nih.gov |

Polyelectrolyte Complexation with Biomolecules (e.g., DNA, Insulin)

The cationic nature of PVBTMAC allows it to form polyelectrolyte complexes (PECs) with negatively charged biomolecules such as DNA and proteins like insulin (B600854). bohrium.comnih.gov This complexation is primarily driven by electrostatic interactions between the positively charged quaternary ammonium groups on the polymer and the negative charges on the biomolecule (e.g., phosphate (B84403) groups on DNA or carboxylate groups on insulin at appropriate pH). bohrium.comnih.gov

The formation and properties of these complexes are highly dependent on the ratio of positive charges on the polyelectrolyte to the negative charges on the biomolecule. bohrium.comnih.gov This is often expressed as the N/P ratio (ratio of amine groups in the polymer to phosphate groups in DNA) or a general charge ratio for other biomolecules. acs.orgnih.gov

In the case of DNA, complexation with PVBTMAC homopolymers and block copolymers leads to the formation of nanoparticles called polyplexes. researchgate.netnih.gov As the N/P ratio increases, the surface potential of these polyplexes transitions from negative to positive. researchgate.netnih.gov The size of the resulting polyplexes typically ranges from 80 to 300 nm. researchgate.netnih.gov

Similarly, PVBTMAC can form biohybrid nanocarriers with insulin through electrostatic co-assembly. bohrium.comnih.gov The characteristics of these PVBTMAC/insulin complexes are dependent on the charge ratio of the negatively charged insulin to the positively charged polymer. bohrium.comacs.org A significant aggregation tendency is observed, particularly at higher protein concentrations, confirming the effective electrostatic interaction. bohrium.comnih.gov

The table below presents findings on the effect of charge ratio on the properties of polyelectrolyte complexes.

| Complex System | Charge Ratio | Resulting Size | Zeta Potential | Reference |

|---|---|---|---|---|

| PVBTMAC/DNA | Varied N/P Ratio | 80 - 300 nm | Changes from negative to positive with increasing N/P ratio. | researchgate.netnih.gov |

| PVBTMAC/Insulin | Varied (-)INS/(+)pol Ratio (0.25 to 1) | Dependent on charge ratio and concentration. | Not specified | bohrium.com |

| PEO-b-PVBTMAC/PSSS Micelles | Stoichiometric 1:1 Charge Ratio | Stable spherical core-shell micelles. | Not specified | acs.org |

| PEO-b-PVBTMAC/ssDNA Micelles | Varied | Hydrodynamic radii of 15-80 nm. | Not specified | chemrxiv.org |

The stability of polyelectrolyte complexes is critically influenced by the ionic strength of the surrounding solution. bohrium.comnih.gov The addition of salt can screen the electrostatic attractions that hold the complex together. bohrium.comnih.gov In studies involving PVBTMAC/DNA polyplexes, their stability was monitored by observing changes in their hydrodynamic parameters in the presence of salt. researchgate.netnih.gov Generally, increasing the salt concentration can lead to the decomposition of the complexes, secondary aggregation, or even precipitation. bohrium.com For instance, in complexes of DNA with other cationic polymers, further addition of salt to a turbid, phase-separated solution can result in the dissociation of the complexes, causing the polymer and DNA to dissolve as individual chains.

The behavior of PVBTMAC/insulin complexes in the presence of salt has also been investigated. bohrium.com The addition of NaCl to aqueous solutions of these complexes plays a central role in their solubility, size, structure, and stability. bohrium.com

Stimuli-Responsive Behavior of Derived Polymers

By copolymerizing this compound with other functional monomers, it is possible to create polymers that exhibit responsiveness to external stimuli such as pH and temperature.

Copolymers incorporating a strong, permanently charged electrolyte like VBTAC with a weak, pH-sensitive electrolyte can exhibit pH-responsive behavior. For example, core/shell hydrogel nanoparticles have been prepared with a polystyrene core and a shell made of a copolymer of VBTAC (a strong positive electrolyte) and acrylic acid (a weak negative electrolyte). These nanoparticles demonstrate significant changes in their aggregation state and surface charge depending on the pH of the environment. At a high pH (>7), the nanoparticles are stable with a size of approximately 64.63 nm and a negative zeta potential of -20.2 mV. As the pH is lowered to around 6, they begin to aggregate, reaching a size of about 683.0 nm with a zeta potential near -3.2 mV. At a low pH (<5), they can redisperse. This behavior is driven by the protonation and deprotonation of the acrylic acid units in the shell.

The table below illustrates the pH-responsive properties of these nanoparticles.

| Polymer System | pH | Hydrodynamic Size | Zeta Potential | Reference |

|---|---|---|---|---|

| Polystyrene@(poly(VBTAC-co-AA)) Core/Shell Nanoparticles | > 7 | ~64.63 nm | -20.2 mV | |

| ~ 6 | ~683.0 nm | -3.2 mV | ||

| < 5 | Redispersed | Not specified |

Polymers derived from this compound can also be designed to be thermo-responsive. Specifically, poly[trialkyl-(4-vinylbenzyl)ammonium] based polyelectrolytes can exhibit Upper Critical Solution Temperature (UCST) behavior in aqueous salt solutions. This means they are insoluble at lower temperatures but become soluble above a certain critical temperature. The type of transition (UCST vs. Lower Critical Solution Temperature, LCST) depends on the length of the alkyl chains on the ammonium group. A polymer with ethyl chains shows UCST behavior, while those with longer butyl or pentyl chains exhibit LCST behavior.

The UCST is highly dependent on the type and concentration of the salt present in the solution. For monovalent salts, the effect on the transition temperature often follows a reversed Hofmeister series. For poly[triethyll(4-vinylbenzyl)ammonium chloride], the UCST was observed at 78°C in the presence of 0.40 mM Lithium bis(trifluoromethane)sulfonimide (LiNTf₂).

The following table shows the UCST behavior for a poly[triethyll(4-vinylbenzyl)ammonium chloride] polymer in the presence of different salts.

| Polymer | Salt | Salt Concentration (mM) | UCST (°C) | Reference |

|---|---|---|---|---|

| Poly[triethyll(4-vinylbenzyl)ammonium chloride] (PC2N) | LiNTf₂ | 0.40 | 78 |

Applications in Advanced Materials and Chemical Processes

Ion Exchange Materials

(p-Vinylbenzyl)trimethylammonium chloride is a fundamental component in the creation of ion exchange materials. These materials, which can be in the form of membranes or resins, contain fixed ionic groups and mobile counter-ions. The trimethylammonium group in polymers derived from this monomer provides a fixed positive charge, making them effective anion exchangers.

Anion Exchange Membranes (AEMs)

Anion exchange membranes (AEMs) are solid polymer electrolytes that selectively transport anions. anl.gov Polymers incorporating this compound are frequently used to fabricate these membranes due to the stable cationic sites provided by the quaternary ammonium (B1175870) groups. sigmaaldrich.comsigmaaldrich.com These AEMs are integral to various electrochemical devices. researchgate.net

Anion Exchange Membrane Fuel Cells (AEMFCs) represent a promising alternative to traditional proton exchange membrane fuel cells, with the potential for using non-precious metal catalysts. mdpi.com The performance of AEMFCs is critically dependent on the properties of the AEM. mdpi.com Membranes synthesized from this compound have been a significant area of research.

For instance, a novel anion exchange membrane was synthesized by grafting this compound onto a poly(vinylidene fluoride) (PVDF) backbone. acs.org The resulting PVDF-VB copolymer, when in its hydroxylated form, demonstrated efficient hydroxide (B78521) ion transport. acs.org A key performance metric for AEMs is their ionic conductivity. In one study, a PVDF-based membrane incorporating this compound achieved an ionic conductivity of nearly 20 mS/cm at 80 °C and 90% relative humidity. acs.org Another study on cross-linked poly(vinylbenzyl chloride) based AEMs reported a peak power density of 109.2 mW cm⁻² at 60 °C in a single-cell test. acs.org

Research has also explored blending poly(vinylbenzyl chloride) with other polymers, such as polybenzimidazole, to create AEMs with improved properties. These blended membranes have shown good stability in alkaline conditions and are considered promising for direct ethanol (B145695) fuel cells.

Water electrolysis is a key technology for producing green hydrogen, and AEMs are a critical component in alkaline water electrolyzers. researchgate.net The use of this compound-based AEMs in this field is an active area of investigation.

One innovative application is in lignin-oxidizing electrolyzers, which offer a pathway to produce hydrogen at lower energy costs by replacing the oxygen evolution reaction with the oxidation of lignin (B12514952), a renewable feedstock. nih.govresearchgate.net A study investigating a novel AEM made from a fluorinated polymer backbone grafted with (vinylbenzyl)trimethylammonium chloride and N-vinylimidazole units found its performance to be comparable to a commercial membrane for lignin oxidation over short durations. nih.govmdpi.com This membrane achieved a current density of 4.4 mA cm⁻² for lignin oxidation at a cell potential of 1.2 V and 70 °C. nih.govresearchgate.net However, long-term durability was identified as a challenge. nih.govmdpi.com

In the context of alkaline water electrolyzers, membranes based on polybenzimidazole-crosslinked-poly(vinyl benzyl (B1604629) chloride) have been synthesized and tested. These membranes have demonstrated good stability in alkaline media and promising ionic conductivity, making them suitable candidates for this application.

The effectiveness of an AEM is largely determined by its ability to transport anions, which is quantified by its ionic conductivity. mdpi.com The incorporation of this compound provides the fixed cationic sites necessary for this transport. acs.org The ionic conductivity of these membranes is influenced by several factors, including the polymer backbone, the concentration of the ionic groups (ion exchange capacity or IEC), and the level of hydration. anl.govnih.gov

A study on a PVDF-based membrane with grafted this compound demonstrated that the ionic form of the membrane significantly impacts conductivity. acs.org The hydroxide (OH⁻) form exhibited the highest conductivity, reaching nearly 20 mS/cm at 80 °C, which is over an order of magnitude higher than the chloride (Cl⁻) form. acs.org This is attributed to the different transport mechanisms of the ions. acs.org

In another research effort, a series of AEMs were prepared with varying amounts of this compound grafted onto a copolymer. nih.gov The IEC increased from 1.43 to 1.82 meq g⁻¹ as the weight percentage of the monomer increased from 4% to 10%. nih.gov This led to a corresponding increase in hydroxide conductivity, from 4.12 × 10⁻² S cm⁻¹ to 4.84 × 10⁻² S cm⁻¹. nih.gov

The relationship between hydration and ionic conductivity is also crucial. Research on a polyethylene-based AEM with (p-Vinylbenzyl)trimethylammonium groups showed a significant increase in conductivity as the membrane became more hydrated, which was correlated with a decrease in the membrane's stiffness. anl.gov

| Membrane Composition | Ion Exchange Capacity (meq g⁻¹) | Ionic Conductivity (S cm⁻¹) | Temperature (°C) | Relative Humidity (%) | Ionic Form | Reference |

| PVDF-VB | 1.32 | ~0.02 | 80 | 90 | OH⁻ | acs.org |

| PVIB-4 | 1.43 | 0.0412 | Room Temp. | N/A | OH⁻ | nih.gov |

| PVIB-10 | 1.82 | 0.0484 | Room Temp. | N/A | OH⁻ | nih.gov |

| PVBC-50Q4 | 1.87 | 0.0743 | 80 | N/A | OH⁻ | acs.org |

| ETFE-g-poly(vinylbenzyl-N-methylpyrrolidinium) | 1.66 | 0.159 | 80 | 95 | OH⁻ | researchgate.net |

Ion Exchange Resins for Selective Removal Processes

Beyond membranes, this compound is used to synthesize ion exchange resins for the selective removal of pollutants from aqueous solutions. researchgate.netjcchems.comjcchems.com These resins function by exchanging their chloride ions for negatively charged contaminants.

Oxyanions of heavy metals such as vanadium, molybdenum, and chromium are significant environmental pollutants. Ion exchange resins based on poly(this compound) have shown high efficacy in removing these contaminants.

A study on a synthesized poly(4-vinylbenzyl)trimethylammonium chloride resin, denoted as P(ClVBTA), demonstrated its superior performance in removing Vanadium(V) and Molybdenum(VI) compared to a commercial resin with the same functional group. researchgate.netjcchems.comunirioja.es The higher capacity of the P(ClVBTA) resin was attributed to its higher degree of swelling and smaller particle size. researchgate.netjcchems.com The maximum retention capacities for this resin are detailed in the table below.

Further research involved a copolymer resin of (4-vinylbenzyl)trimethylammonium chloride and (4-vinylbenzyl)-N-methyl-D-glucamine. This copolymer also showed a higher capacity for removing V(V) and Mo(VI) than a comparable commercial resin. jcchems.com The removal of Chromium(VI) has also been a focus, with ion-pair extraction studies using similar quaternary ammonium compounds indicating the potential for these materials in Cr(VI) remediation. nih.gov

| Resin | Oxyanion | Maximum Retention Capacity (mg/g) | pH | Reference |

| P(ClVBTA) | Vanadium(V) | 147.2 | 4 | researchgate.net |

| P(ClVBTA) | Molybdenum(VI) | 162.2 | 6 | researchgate.net |

| P(ClVBTA-co-VBNMDG) | Vanadium(V) | 138.9 | 3 | jcchems.com |

| P(ClVBTA-co-VBNMDG) | Molybdenum(VI) | 158.7 | 5 | jcchems.com |

| PET-g-VBTAC | Phosphate (B84403) | 55.6-56.0 | ~7 | nih.gov |

Comparative Studies with Commercial Resins

Resins and membranes derived from this compound have been developed and tested against established commercial products, demonstrating competitive and often superior performance in various applications.

For instance, an anion exchange membrane synthesized from a copolymer of (vinylbenzyl)trimethylammonium chloride, 2-hydroxyethyl methacrylate (B99206), and poly(vinyl alcohol) was shown to have significantly lower electrical resistance (4.6 Ω cm²) compared to the commercial IONAC MA-3475 membrane (13.6 Ω cm²). gotriple.eu This novel membrane also achieved a higher ion removal rate (99.86%) with lower energy consumption (0.35 kWh) in capacitive deionization experiments, compared to the commercial membrane's 99.76% removal rate and 0.4 kWh energy consumption. gotriple.eu

In another study, a novel anion-exchange membrane, designated PVIB-10, which incorporates (vinylbenzyl)trimethylammonium chloride, exhibited a hydroxide (OH⁻) conductivity of 4.84 × 10⁻² S cm⁻¹. mdpi.com This performance was noted to be superior to the commercially available FUMAPEM FAA-3-50 membrane, which has a stated OH⁻ conductivity in the range of 4.0–4.5 × 10⁻² S cm⁻¹. mdpi.com The membrane containing the trimethylammonium (TMA⁺) cation, derived from monomers like VBTAC, generally shows the highest ionic conductivity and ion-exchange capacity among various ammonium cation-based membranes. nih.gov

Interactive Table: Performance Comparison of VBTAC-based Membranes and Commercial Membranes

| Membrane Type | Key Component | Performance Metric | VBTAC-based Value | Commercial Value | Commercial Resin | Reference |

|---|---|---|---|---|---|---|

| Anion Exchange Membrane | Poly(VBTAC-co-HEMA)/PVA | Electrical Resistance | 4.6 Ω cm² | 13.6 Ω cm² | IONAC MA-3475 | gotriple.eu |

| Anion Exchange Membrane | Poly(VBTAC-co-HEMA)/PVA | Ion Removal Rate | 99.86% | 99.76% | IONAC MA-3475 | gotriple.eu |

| Anion Exchange Membrane | Poly(VBTAC-co-HEMA)/PVA | Energy Consumption | 0.35 kWh | 0.4 kWh | IONAC MA-3475 | gotriple.eu |

| Anion Exchange Membrane | PVIB-10 | Hydroxide Conductivity | 4.84 × 10⁻² S cm⁻¹ | 4.0-4.5 × 10⁻² S cm⁻¹ | FUMAPEM FAA-3-50 | mdpi.com |

Hydrogel Systems

Hydrogels based on VBTAC exhibit unique properties due to the presence of the charged quaternary ammonium groups, making them suitable for various specialized applications, from environmental remediation to advanced material science.